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Abstract
This document provides a comprehensive guide to Colloidal Coomassie G-250 staining, a

highly sensitive and widely used method for the detection of proteins in polyacrylamide gels.

This protocol offers significant advantages over traditional Coomassie R-250 staining, including

lower background, higher sensitivity, and compatibility with mass spectrometry. Detailed

methodologies for solution preparation and the staining procedure are presented, along with a

summary of the expected sensitivity. Additionally, diagrams illustrating the experimental

workflow and the underlying protein-dye binding mechanism are included to facilitate

understanding and implementation.

Introduction
Coomassie Brilliant Blue G-250 is a triphenylmethane dye utilized extensively in proteomics

for the visualization of proteins separated by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE). The colloidal formulation of this dye represents a significant

improvement over standard Coomassie staining methods. In an acidic environment, the dye

forms colloidal particles that bind to proteins, resulting in a clear background and distinct blue

protein bands. This method is renowned for its sensitivity, capable of detecting nanogram levels

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15544964?utm_src=pdf-interest
https://www.benchchem.com/product/b15544964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of protein, making it a valuable tool for various research applications, including proteome

analysis and protein purification.

The binding of Coomassie G-250 to proteins is a complex process involving both ionic and

non-covalent interactions. In the acidic staining solution, the dye exists in a cationic (red) and

neutral (green) state. Upon encountering a protein, the dye binds primarily through electrostatic

interactions with basic amino acid residues (such as lysine, arginine, and histidine) and through

hydrophobic interactions with non-polar regions of the protein. This binding stabilizes the

anionic, blue form of the dye, leading to the visible staining of the protein bands.

Quantitative Data Summary
The sensitivity of Colloidal Coomassie G-250 staining can vary depending on the specific

protocol and the nature of the protein. However, several optimized protocols have

demonstrated detection limits in the low nanogram range. The following table summarizes the

reported sensitivity for different variations of the colloidal Coomassie staining method.

Staining Protocol
Variation

Key Reagents
Reported Detection
Limit

Reference

"Blue Silver" Protocol

Coomassie G-250,

Phosphoric Acid,

Ammonium Sulfate,

Methanol

~1 ng of Bovine

Serum Albumin (BSA)
[1][2]

Aluminum-Based

Protocol

Coomassie G-250,

Aluminum Sulfate,

Ethanol, Phosphoric

Acid

As low as 1 ng/band

(phosphorylase b);

average 4 ng

[3][4]

Standard Colloidal

Protocol

Coomassie G-250,

Phosphoric Acid,

Ammonium Sulfate,

Methanol

~10 ng of protein [3][5]

Commercial QC

Colloidal Stain

Proprietary

formulation of

Coomassie G-250

Down to 3 ng of BSA [6]
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Experimental Protocol
This protocol is a compilation of highly sensitive colloidal Coomassie G-250 staining

procedures.

Materials and Reagents
Coomassie Brilliant Blue G-250

Phosphoric Acid (85%)

Ammonium Sulfate or Aluminum Sulfate (14-18 hydrate)

Methanol or Ethanol (96-100%)

High-purity water (e.g., Milli-Q)

Fixing Solution (Optional but recommended): 40% (v/v) ethanol, 10% (v/v) acetic acid in

water.[6]

Washing Solution: High-purity water.

Destaining Solution (Optional): 10-25% (v/v) methanol in water.[5][7]

Solution Preparation
"Blue Silver" Staining Solution (1 Liter)[1][2]

In approximately 650 mL of high-purity water, dissolve 100 g of ammonium sulfate.

Add 118 mL of 85% phosphoric acid.

Add 200 mL of methanol.

Add 1.2 g of Coomassie Brilliant Blue G-250.

Bring the final volume to 1 liter with high-purity water.

Stir the solution for several hours to overnight to ensure complete dissolution of the dye.
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Filter the solution through Whatman No. 1 filter paper before use. Store at 4°C.

Aluminum-Based Staining Solution (1 Liter)[3][4]

In approximately 700 mL of high-purity water, dissolve 50 g of aluminum sulfate (14-18

hydrate).

Add 100 mL of ethanol.

Add 0.2 g of Coomassie Brilliant Blue G-250 and stir until dissolved.

Add 20 mL of 85% phosphoric acid. The solution will turn from a brownish color to a dark

green/blue as the colloidal particles form.

Bring the final volume to 1 liter with high-purity water.

Shake the solution well before each use to disperse the colloidal particles.

Staining Procedure
Fixation (Optional but Recommended): Following electrophoresis, place the gel in a clean

container with a sufficient volume of Fixing Solution to completely submerge the gel.

Incubate on a gentle shaker for 30-60 minutes. This step is crucial for removing SDS, which

can interfere with staining, and for fixing low molecular weight proteins in the gel.[6]

Washing: Discard the fixing solution and wash the gel three times with high-purity water for

10 minutes each on a gentle shaker. Thorough washing is essential for low background

staining.[7]

Staining: Decant the final wash water and add enough Colloidal Coomassie G-250 Staining

Solution to cover the gel. Ensure the staining solution is well-mixed before application. Place

the container on a shaker and incubate for 1 to 24 hours. Protein bands will start to become

visible within 15-20 minutes, with approximately 80% of the staining completed within the

first 2 hours.[3][4] For maximum sensitivity, an overnight incubation is recommended.[7]

Destaining (Optional): For most colloidal Coomassie protocols, a destaining step is not

necessary due to the low background. However, if background staining is observed, the gel
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can be briefly rinsed with high-purity water. If further destaining is required, a short wash with

10-25% methanol can be performed for 10-60 minutes until the background is clear.[7]

Visualization and Storage: The stained gel can be visualized directly. For long-term storage,

the gel can be kept in high-purity water at 4°C.

Visualizations
Mechanism of Coomassie G-250 Protein Staining
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Caption: Mechanism of Coomassie G-250 dye binding to proteins.

Experimental Workflow for Colloidal Coomassie G-250
Staining
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arrow 1. SDS-PAGE Separation

2. Gel Fixation
(Optional but Recommended)
40% Ethanol, 10% Acetic Acid

3. Washing
(3x with High-Purity Water)

4. Staining
(Colloidal Coomassie G-250 Solution)

1-24 hours

5. Destaining
(Optional)

Water or 10-25% Methanol

6. Visualization & Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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